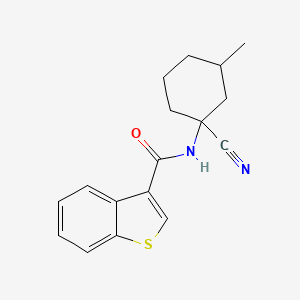

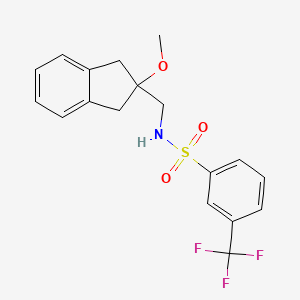

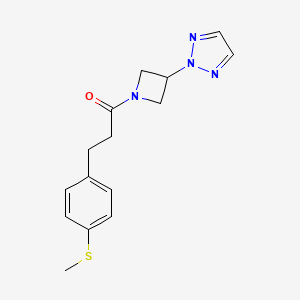

![molecular formula C19H18N2O4S B2445657 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 780792-85-0](/img/structure/B2445657.png)

3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazole is a heterocyclic compound that has been incorporated into a number of biologically active molecules . It is a part of many important drugs and pharmaceutical agents.

Synthesis Analysis

Thiazole compounds can be synthesized via several methods. For instance, one method involves the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . Another method involves the reaction of thiourea with a solution of 3-(bromoacetyl)-coumarin or 2-bromo-1-phenylethan-1-one in boiling ethanol .Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions. For example, they can react with various reagents to form α-aminophosphonates .科学的研究の応用

Anti-Inflammatory Applications

The compound has been synthesized and evaluated for its anti-inflammatory potential . In particular, one of the derivatives, compound 7d, has shown a powerful anti-inflammatory profile with an IC50 value of 1.27 µg/mL .

Antimicrobial Applications

The compound and its derivatives have been tested for their antimicrobial potential against a panel of four bacterial strains and one fungal strain . Compounds 7c and 7d were found to be potent antibacterial agents towards E. coli, S. aureus, and B. subtilis with MIC values of 6.25 µg/mL . Compounds 7a, 7b, and 7e were found to be active antifungal agents against the tested fungal species R. oryaze, with MIC values of 3.125 µg/mL .

Synthesis of Novel Derivatives

The compound has been used as a base to synthesize novel 2-phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one derivatives . These derivatives were synthesized using a multistep synthetic methodology .

Potential Anticancer Activity

The compound has been noted for its extraordinary capacity to control a variety of cellular pathways . This suggests that its potential for selective anticancer activity can be explored .

Organic Semiconductor Applications

The compound has been studied in the context of organic semiconductors . The analysis of absorbance, emission, and FT‐IR Spectra was performed .

Antimicrobial Activity of α-Aminophosphonates Derivatives

The compound has been used in the synthesis of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties . These derivatives showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria .

作用機序

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been known to exhibit antimicrobial activity . They are often designed to target and disrupt essential biological processes in microbial pathogens .

Mode of Action

Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interact with its targets, leading to disruption of essential biological processes, thereby inhibiting the growth of the pathogens .

Biochemical Pathways

Similar compounds have been found to interfere with various biochemical pathways essential for the survival and proliferation of microbial pathogens .

Result of Action

The compound, similar to other thiazole derivatives, is expected to exhibit antimicrobial activity. This is evidenced by the inhibition of growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains

将来の方向性

特性

IUPAC Name |

3-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c22-16-14(17(23)25-19(24-16)9-5-2-6-10-19)11-20-18-21-15(12-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBFTUNJHIKUGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=O)C(=CNC3=NC(=CS3)C4=CC=CC=C4)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

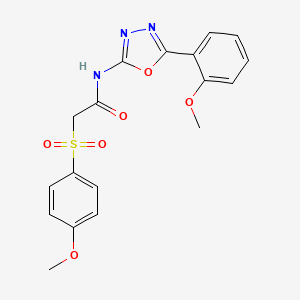

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B2445575.png)

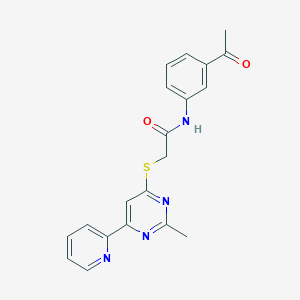

![2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2445580.png)

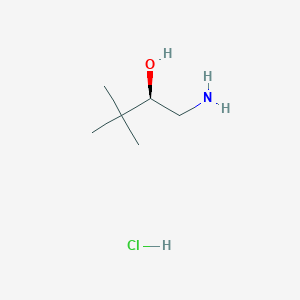

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2445585.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate](/img/structure/B2445592.png)

![N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2445595.png)